molecular formula C19H18N4O2S B11277671 N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide

N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide

Cat. No.: B11277671
M. Wt: 366.4 g/mol
InChI Key: BVDUUBVULFMAJH-UHFFFAOYSA-N
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Description

N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE is a complex organic compound that features a triazine ring, a benzylsulfanyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the triazine ring.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the phenylpropanamide group to the triazine ring, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in platelet aggregation, thereby exerting an antithrombotic effect . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(BENZYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(3-benzylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]propanamide

InChI

InChI=1S/C19H18N4O2S/c1-2-16(24)20-15-11-7-6-10-14(15)17-18(25)21-19(23-22-17)26-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

BVDUUBVULFMAJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC3=CC=CC=C3

Origin of Product

United States

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